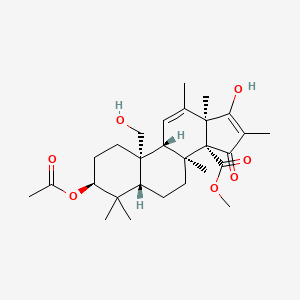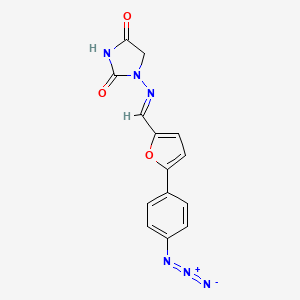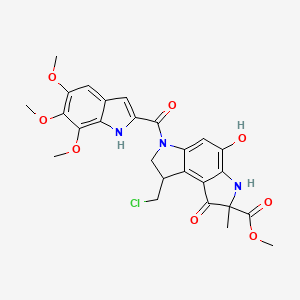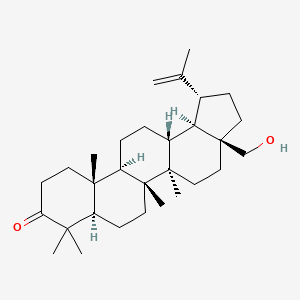
Betulon
Übersicht
Beschreibung
Betulone is a naturally occurring triterpenoid compound derived from betulin, which is found predominantly in the bark of birch trees. It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Betulone has garnered significant interest in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Betulon hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese verschiedener Derivate mit potenziellen pharmakologischen Aktivitäten verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, darunter Apoptose und Entzündungen.
Medizin: Wird auf sein Potenzial zur Behandlung von Krebs, Herzkreislauferkrankungen und Diabetes untersucht.
5. Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Zielstrukturen und Signalwege aus:
Entzündungshemmend: Moduliert die Expression von proinflammatorischen Zytokinen über die NF-κB- und MAPK-Signalwege.
Antioxidativ: Aktiviert den Nrf2-Signalweg und verstärkt die Reaktion des Körpers auf oxidativen Stress.
Krebshemmend: Induziert Apoptose in Tumorzellen und hemmt metastatische Proteine, wodurch die Krebsentwicklung verhindert wird.
Wirkmechanismus
Target of Action
Betulone, a derivative of betulin, has a wide range of pharmacological targets . It is known for its potential wound-healing properties and protective effects against cardiovascular and liver diseases, cancer, diabetes, oxidative stress, and inflammation . It combats tumor cells by inducing apoptosis and inhibiting metastatic proteins .
Mode of Action
Betulone interacts with its targets and results in several changes. It reduces postprandial hyperglycemia by inhibiting α-amylase and α-glucosidase activity . It also modulates chronic inflammation by blocking the expression of proinflammatory cytokines .
Biochemical Pathways
Betulone affects several biochemical pathways. It modulates the NFκB and MAPKs pathways, which are important regulators of the response to oxidative stress and inflammation in the body . These pathways play a crucial role in the diverse beneficial effects of betulone in various diseases .
Pharmacokinetics
Efforts have been made to improve the solubility and bioavailability of betulin derivatives to enhance their efficacy .
Result of Action
The result of betulone’s action at the molecular and cellular level is quite significant. It exhibits antitumor, anti-inflammatory, antiparasitic, anticancer, and anti-HIV properties . It is also known to induce apoptosis in tumor cells .
Action Environment
The action, efficacy, and stability of betulone can be influenced by environmental factors. For instance, the presence of betulin is necessary to protect the plant from damaging environmental factors such as radiation, bacteria, fungi, viruses, and insects . .
Biochemische Analyse
Biochemical Properties
Betulone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, betulone has been shown to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, betulone interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
Betulone exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, betulone can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. This selective induction of apoptosis in cancer cells while sparing normal cells makes betulone a promising candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of action of betulone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Betulone binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to its therapeutic effects. It can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation. Additionally, betulone can modulate the expression of genes involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of betulone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Betulone has been found to be relatively stable under physiological conditions, with minimal degradation over time. Long-term studies have shown that betulone can maintain its therapeutic effects, including its anti-inflammatory and anticancer activities, over extended periods .
Dosage Effects in Animal Models
The effects of betulone vary with different dosages in animal models. Studies have shown that betulone exhibits a dose-dependent response, with higher doses leading to more pronounced therapeutic effects. At very high doses, betulone may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .
Metabolic Pathways
Betulone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, contributing to its therapeutic effects. For instance, betulone can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid profiles and potentially reducing the risk of metabolic disorders .
Transport and Distribution
Betulone is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Betulone’s ability to accumulate in specific tissues, such as tumors, enhances its therapeutic potential by ensuring targeted delivery to the site of action .
Subcellular Localization
The subcellular localization of betulone plays a critical role in its activity and function. Betulone is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the subsequent modulation of cellular processes. For example, betulone’s localization to the mitochondria can influence mitochondrial function and contribute to its pro-apoptotic effects in cancer cells .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Betulon wird typischerweise durch die Oxidation von Betulin synthetisiert. Ein gängiges Verfahren beinhaltet die Verwendung von auf graphitischem Kohlenstoffnitrid abgeschiedenen Ruthenium-Nanopartikeln als Katalysator. Dieser Prozess beinhaltet eine milde Reduktion des ursprünglichen Ruthenium-Vorläufers mit Hydrazin, was zu hohen Umwandlungsraten von Betulin zu this compound führt .
Industrielle Produktionsmethoden: In industriellen Umgebungen kann this compound mit verschiedenen Oxidationsmitteln hergestellt werden. Beispielsweise wird das Jones-Reagenz (Chromtrioxid in Aceton) häufig für die großtechnische Synthese eingesetzt. Andere Verfahren umfassen die Verwendung von Pyridin-Dichromat-Komplexen und Chrom(VI)-oxid in Essigsäure .
Analyse Chemischer Reaktionen
Reaktionstypen: Betulon unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Umwandlung von Betulin zu this compound.
Reduktion: this compound kann zurück zu Betulin oder anderen Derivaten reduziert werden.
Substitution: Verschiedene funktionelle Gruppen können durch Substitutionsreaktionen in das this compound-Molekül eingeführt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Jones-Reagenz, Pyridin-Dichromat-Komplex, Chrom(VI)-oxid.
Reduktion: Natriumborhydrid, Hydrazin.
Substitution: Verschiedene organische Reagenzien abhängig von der gewünschten funktionellen Gruppe.
Hauptprodukte, die gebildet werden:
Betulinsäure: Wird durch die Oxidation von Betulin gebildet.
Betulinaldehyd: Ein weiteres Oxidationsprodukt von Betulin.
Allobetulin: Ein Derivat mit mäßiger antiviraler Aktivität.
Vergleich Mit ähnlichen Verbindungen
Betulon wird häufig mit anderen Triterpenoiden verglichen, wie z. B.:
Betulin: Der Vorläufer von this compound, bekannt für seine wundheilenden Eigenschaften.
Betulinsäure: Ein Derivat mit starker Antitumoraktivität.
Allobetulin: Zeigt mäßige antivirale Wirkungen.
This compound zeichnet sich durch sein breites Spektrum pharmakologischer Aktivitäten und sein Potenzial als Multi-Target-Verbindung in der Medikamentenentwicklung aus .
Eigenschaften
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-23,25,31H,1,8-18H2,2-7H3/t20-,21+,22-,23+,25+,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDNKGUBLIKNAM-CNRMHUMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a C3 ketone function and C28 oxidation level on the lupane-type triterpene structure influence antiparasitic activity?
A2: Studies comparing the activity of different betulin derivatives against T. gondii indicate that both the C3 ketone function and the C28 oxidation level are crucial for enhanced antiparasitic activity [, ]. The presence of these structural features appears to contribute significantly to the compound's potency against the parasite.
Q2: Does betulone exhibit antiplasmodial activity?
A3: Yes, betulone has demonstrated antiplasmodial activity against the chloroquine-sensitive strain of Plasmodium falciparum (NF54) []. Notably, it exhibited an IC50 value ranging from 2 to 14 µg/ml against this strain, highlighting its potential as an antimalarial agent. Further investigations are warranted to explore its efficacy against other Plasmodium species and drug-resistant strains.
Q3: What is the molecular formula and weight of betulone?
A4: Betulone has a molecular formula of C30H48O2 and a molecular weight of 440.7 g/mol [].
Q4: What spectroscopic techniques are commonly employed to characterize betulone?
A5: Researchers commonly utilize various spectroscopic methods for the structural elucidation of betulone. These include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) [, , ].
Q5: From which natural sources can betulone be isolated?
A6: Betulone has been isolated from various plant sources, including the outer bark of Betula lenta (black birch) [], the roots of Cassia tora [], and the twigs of Ilex macropoda []. It has also been identified in extracts from the bark of Alnus glutinosa (black alder) [, ], Scyphiphora hydrophyllacea [], Buddleja saligna [], Phyllanthus amarus calli [], Belamcanda chinensis roots [], Euonymus alatus twigs [], Terminalia glabrescens [], and Klienia odora [].
Q6: Are there any reports on the biotransformation of betulin to betulone?
A7: Yes, several studies have investigated the biotransformation of betulin to betulone using various microorganisms. These include using growing cultures of the marine fungus Dothideomycete sp. HQ 316564 [], the bacterium Rhodococcus erythropolis BT78 [, ], the actinobacterium Rhodococcus rhodochrous IEGM 66 [], and the yeast Rhodotorula mucilaginosa [].
Q7: Can betulone be synthesized chemically?
A8: While betulone is primarily isolated from natural sources, it can be chemically synthesized. One approach involves the oxidation of betulin, a structurally similar compound, to yield betulone. Various oxidizing agents and catalysts have been explored for this transformation, including Dess-Martin periodinane [] and supported silver nanoparticles [].
Q8: What are some chemical modifications that have been explored for betulone?
A9: Researchers have explored various chemical modifications of betulone to modulate its biological activity, solubility, and other properties. Examples include the synthesis of acetylenic derivatives [], triazole derivatives [], and nitrone derivatives [].
Q9: What is known about the solubility and dissolution properties of betulone?
A10: Betulone, like many triterpenoids, exhibits limited solubility in aqueous media. This property can impact its bioavailability and therapeutic efficacy. To address this, researchers often explore formulation strategies and chemical modifications to enhance its solubility and dissolution rate [].
Q10: What are the potential applications of betulone in drug discovery?
A11: Betulone holds promise as a potential therapeutic agent for various diseases due to its diverse biological activities. Its antiparasitic properties, particularly against Toxoplasma gondii and Plasmodium falciparum, make it a potential candidate for developing novel anti-infective drugs [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,34S,35S)-2,16,17,35-tetraacetyloxy-34-hydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-24-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B1247942.png)
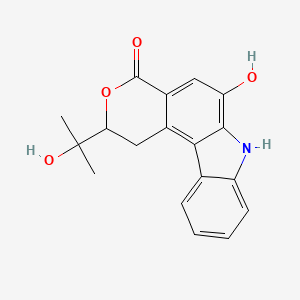
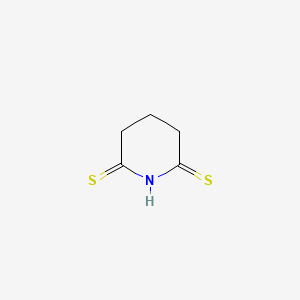

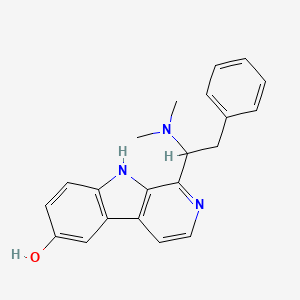


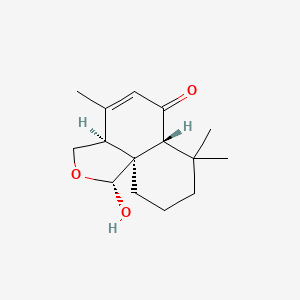
![(3E,13E,17E,21E,39E)-42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B1247959.png)

